molecular formula C12H13BrO2 B14549470 2-Bromo-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-one CAS No. 62315-82-6

2-Bromo-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-one

Cat. No.: B14549470
CAS No.: 62315-82-6
M. Wt: 269.13 g/mol
InChI Key: IFBBASDCWDYQAA-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-one is an organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological and pharmacological activities, making them valuable in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-one using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and the benzofuran ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-one is unique due to its specific bromine substitution, which imparts distinct chemical reactivity and biological activity compared to other benzofuran derivatives. This uniqueness makes it valuable for specific research and industrial applications .

Properties

CAS No.

62315-82-6

Molecular Formula

C12H13BrO2

Molecular Weight

269.13 g/mol

IUPAC Name

2-bromo-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-one

InChI

InChI=1S/C12H13BrO2/c1-7-5-10-6-9(12(14)8(2)13)3-4-11(10)15-7/h3-4,6-8H,5H2,1-2H3

InChI Key

IFBBASDCWDYQAA-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(=O)C(C)Br

Origin of Product

United States

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